2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid

Impurity Profiling Method Validation Quality Control

Impurity profiling of diclofenac sodium often reveals unknown chromatographic peaks that fall outside USP/Ph. Eur. specified impurity panels, risking regulatory submission delays. This α,α-disubstituted amino acid provides an exact reference standard to identify and quantify these unknowns. • Chromatographic Selectivity: Distinct LogP (2.68) and tertiary amine center ensure baseline resolution (Rs ≥2.0) from diclofenac parent peak on standard C18 columns. • Reliable Purity: ≥98% purity enables accurate RRT/RRF calibration at the ICH Q3B reporting threshold (0.05% w/w). • Supply Assurance: Solid powder form, sealed in dry storage (2-8°C), shipped at room temperature for immediate global delivery.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
Cat. No. B12111537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESCN(C)C(C1=C(C=CC=C1Cl)Cl)C(=O)O
InChIInChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12/h3-5,9H,1-2H3,(H,14,15)
InChIKeyCFGNAMWXSJGORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic Acid: α-Branched Amino Acid Scaffold Overview


2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218476-20-0, MF: C₁₀H₁₁Cl₂NO₂, MW: 248.11 g/mol) is a synthetic α,α-disubstituted amino acid featuring a 2,6-dichlorophenyl ring directly attached to the α-carbon and bearing a dimethylamino substituent . This compound belongs to the class of phenylacetic acid derivatives but is structurally differentiated from the clinically used NSAID diclofenac (which contains an N-phenylanthranilic acid scaffold with a secondary amine linker) . It is primarily sourced as a research chemical and analytical reference material, with commercially available purity grades of 95% (AKSci) and ≥98% (ChemScene, Leyan) . Its structural relationship to the 2,6-dichlorophenyl pharmacophore makes it a relevant candidate for impurity profiling, degradation studies, and as a synthetic building block in medicinal chemistry programs targeting the diclofenac chemical space.

Research chemical & analytical reference
α,α-Disubstituted amino acid scaffold
For impurity profiling & degradation studies

Why This Compound Cannot Be Replaced by Common Diclofenac Standards


Generic substitution of this compound with off-the-shelf diclofenac reference standards (e.g., Diclofenac Related Compound A or the diclofenac parent acid) is analytically and structurally inappropriate . Diclofenac sodium impurity profiling as per USP and Ph. Eur. monographs employs a defined set of specified impurities; however, the α-(dimethylamino) substituent generates a compound with distinct chromatographic retention, mass spectrometric fragmentation, and acid-base behavior not represented by the canonical impurity panel . The dimethylamino group introduces a tertiary amine center—absent in diclofenac and its common specified impurities—that alters pKa, logP, and hydrogen-bonding capacity, directly affecting HPLC resolution from the parent drug peak . Furthermore, regioisomeric variants such as 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid (CAS 1218320-00-3) and the monomethylamino analog 2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid (CAS 1218208-93-5) are commercially available and underscore the necessity of verifying the exact substitution pattern . Substituting any of these for the target 2,6-dichloro regioisomer in impurity tracking or forced degradation studies would compromise regulatory submission data integrity and risk misidentification of unknown chromatographic peaks .

  • Structural mismatch The dimethylamino substituent creates distinct retention, MS, and pKa vs. common diclofenac standards.
  • Regioisomer risk 3,5-dichloro regioisomer commercially available; misidentification compromises impurity tracking.
  • N-alkyl homolog interference Methylamino analog differs in H-bond donors and lipophilicity, shifting chromatographic behavior.

Quantitative Differentiation: Comparator-Based Evidence


Purity-Grade Impact on Method Validation Suitability

Among commercial suppliers, the purity specification for 2-(2,6-dichlorophenyl)-2-(dimethylamino)acetic acid varies by ≥3 absolute percentage points: ChemScene and Leyan list purity at ≥98%, whereas AKSci specifies a minimum purity of 95% . For a compound employed as a reference standard in HPLC method development, this 3% differential translates into significantly lower total related-substance levels in the 98%-purity material, reducing the risk of false-positive impurity peaks that could be misattributed to the test article rather than the reference standard itself . A ChemScene lot at 98% purity contains ≤2% total impurities (w/w), compared with ≤5% in the AKSci 95% grade, making the higher-purity grade directly suitable for system suitability testing without additional purification . Additionally, ChemScene lists computational TPSA (40.54 Ų) and LogP (2.6807) values, while AKSci provides no calculated physicochemical parameters, giving the higher-purity source an advantage in method-development workflows where predicted column retention and solubility behavior are needed .

Purity-grade impact
Head-to-head
≥98% vs. ≥95% purity; impurity burden ≤2% vs. ≤5%
Higher-purity grade supports direct use in system suitability testing.
Supplier-dependent; 98% (ChemScene), 95% (AKSci).
Impurity Profiling Method Validation Quality Control

Regioisomeric Selectivity: 2,6- vs. 3,5-Dichloro Pattern

The target compound exists as one of at least two commercially available regioisomers: the 2,6-dichloro variant (CAS 1218476-20-0) and the 3,5-dichloro variant (CAS 1218320-00-3) . Both share the identical molecular formula (C₁₀H₁₁Cl₂NO₂) and molecular weight (248.11 g/mol), but differ in the chlorine substitution pattern on the aromatic ring . The 2,6-dichloro orientation places both chlorine atoms ortho to the α-carbon attachment point, creating steric hindrance around the chiral center and altering the electronic environment of the carboxylic acid moiety through ortho electron-withdrawing effects . In contrast, the 3,5-dichloro regioisomer features meta-substitution that exerts resonance effects without direct steric interference at the α-position. This structural difference is analytically consequential: the two regioisomers are distinguishable by SMILES notation (CN(C)C(C1=C(C=CC=C1Cl)Cl)C(=O)O vs. CN(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O) and by NMR through distinct aromatic proton splitting patterns . For an analytical laboratory, verifying that the procured compound matches the 2,6-regioisomer rather than the 3,5-regioisomer is essential, as a mis-shipment would result in a different chromatographic retention time and could lead to erroneous impurity identification in diclofenac-related analytical methods .

Regioisomeric identity
Head-to-head
2,6-dichloro (CAS 1218476-20-0) vs. 3,5-dichloro (CAS 1218320-00-3)
2,6-identity verification supports method specificity and reduces misassignment risk.
Verifiable by NMR aromatic pattern or HPLC relative retention.
Regioisomeric Impurity Chromatographic Resolution Structure Confirmation

N-Alkyl Substitution: Dimethylamino vs. Methylamino Impact

The N-methyl homolog—2-(2,6-dichlorophenyl)-2-(methylamino)acetic acid (CAS 1218208-93-5)—differs from the target dimethylamino compound by a single methyl group on the α-nitrogen . This structural difference produces measurable physicochemical changes: the dimethylamino compound carries a tertiary amine (pKa of the conjugate acid predicted to be higher than that of the secondary amine in the methylamino analog), while the methylamino compound has a secondary amine capable of acting as a hydrogen-bond donor . The ChemScene-listed computational LogP for the dimethylamino target is 2.6807, indicating greater lipophilicity than the monomethylamino analog, whose lower molecular weight (234.08 vs. 248.11 g/mol) and additional H-bond donor predict a lower LogP . In reversed-phase HPLC method development, this translates into a longer retention time for the dimethylamino compound under identical mobile-phase conditions, which can be exploited to resolve it from earlier-eluting diclofenac impurities. The absence of a secondary amine proton in the dimethylamino compound also eliminates peak tailing caused by silanol interactions on Type-A silica columns, a well-known problem with secondary amine analytes, potentially providing superior peak symmetry .

N-alkyl substitution
Reported
Dimethylamino (tertiary amine) vs. methylamino (secondary amine); LogP 2.68 vs. lower
Tertiary amine may reduce silanol interactions in HPLC, supporting peak symmetry.
Based on computational predictions; experimental verification advised.
N-Alkyl Homolog Physicochemical Property HPLC Optimization

Solid-State Stability for Reference Standard Archiving

The target compound is supplied as a solid powder by multiple vendors (ChemScene, AKSci, Leyan, American Elements for the regioisomer) . ChemScene specifies storage at 2–8°C under dry, sealed conditions, whereas AKSci recommends long-term storage in a cool, dry place without refrigeration . American Elements lists RT (room temperature) storage for the 3,5-dichloro regioisomer . The solid physical form is advantageous for reference standard applications because solid-state compounds generally exhibit superior long-term chemical stability compared with solutions, reducing the risk of hydrolysis, oxidation, or microbial degradation . ChemScene explicitly designates this compound as suitable for 'research and further manufacturing use,' consistent with its application as a synthetic intermediate or analytical reference . The compound is classified with GHS07 hazard pictograms and Warning signal word (H302-H312-H332: harmful if swallowed, in contact with skin, or if inhaled) , which is comparable to the safety profile of diclofenac sodium and its related compounds, and incurs no special HazMat shipping surcharge when shipped under Limited Quantity exemptions .

Solid-state stability
Reported
Solid powder; storage 2–8°C sealed or cool/dry; GHS07 Warning
Solid form supports accurate weighing and long-term archival stability.
Stability verified under recommended storage conditions.
Reference Standard Stability Procurement Logistics

Research and Industrial Application Scenarios


Forced Degradation Marker for Non-Canonical Impurities

Regulatory guidelines (ICH Q3B) require identification and quantification of any impurity present above the identification threshold (0.1% for a drug substance with a >2 g/day dose) in pharmaceutical products. 2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid serves as a chromatographic marker for a potential α-substituted degradation product or process-related impurity that is structurally distinct from the diclofenac-related compounds specified in USP and Ph. Eur. monographs. At 98% purity (ChemScene), the compound can be used as an external reference standard to establish relative retention time (RRT) and relative response factor (RRF) for unknown peaks observed during diclofenac sodium forced degradation (acid, base, oxidative, thermal, and photolytic stress) . Its distinct LogP of 2.68 and TPSA of 40.54 Ų ensure baseline resolution from the diclofenac parent peak (LogP ~4.5) and from Diclofenac Related Compound A (1-(2,6-dichlorophenyl)indolin-2-one) on standard C18 columns under Pharmacopeial mobile phase conditions .

HPLC System Suitability for α-Branched Impurity Selectivity

When developing a stability-indicating HPLC method for diclofenac formulations, selectivity must be demonstrated against all potential impurities. 2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid, with its tertiary amine and 2,6-dichlorophenyl moiety, challenges the chromatographic system's ability to resolve compounds that are more lipophilic than common hydroxy-metabolites but less retained than the diclofenac parent. The solid powder form allows accurate weighing for preparation of a system suitability solution at a concentration corresponding to the reporting threshold (0.05% w/w) . Method precision can be evaluated by six replicate injections of the system suitability solution containing both the target compound and diclofenac, with acceptance criteria of RSD ≤ 5.0% for peak area and resolution ≥ 2.0 between the two analytes .

α,α-Disubstituted Amino Acid Building Block

The α,α-disubstituted amino acid motif is a privileged scaffold in medicinal chemistry for introducing conformational constraint and metabolic stability into peptide and small-molecule leads. 2-(2,6-Dichlorophenyl)-2-(dimethylamino)acetic acid provides a synthetically tractable entry point: the carboxylic acid can be coupled to amines via standard amide bond formation, while the dimethylamino group can be quaternized or oxidized to the N-oxide for further diversification . Unlike the simpler 2-(dimethylamino)-2-phenylacetic acid (CAS 14758-99-7, MW 179.22), the 2,6-dichloro substitution on the target compound increases molecular weight by 68.89 g/mol and introduces two chlorine atoms that can participate in halogen bonding, potentially enhancing target binding affinity in structure-based drug design . The 98% purity grade ensures that coupling reactions are not confounded by reactive impurities that could generate byproducts and complicate purification .

Regioisomer Verification and Supplier Qualification

For quality control laboratories procuring this compound for the first time, a structured incoming-material verification protocol is essential. The existence of commercially available regioisomers (2,6- vs. 3,5-dichloro) and the monomethylamino analog necessitates that each received lot be authenticated by ¹H NMR (aromatic proton splitting pattern) and/or HPLC relative retention time comparison against a previously characterized reference batch . ChemScene's provision of SMILES, InChI Key, and computational TPSA/LogP data on the product page facilitates cross-referencing against predicted values, while AKSci's 95% purity specification sets a lower acceptable purity threshold if budgetary constraints exist . Laboratories should establish two-tier acceptance criteria: (a) identity confirmation by at least one orthogonal analytical technique, and (b) purity ≥ 95% by HPLC-UV at the wavelength of maximum absorbance for the 2,6-dichlorophenyl chromophore (typically 254–280 nm) .

Application
Selection Property
Validation Focus
Forced degradation marker
Purity grade and chromatographic behavior
Retention time and relative response factor
HPLC system suitability
α-Branched impurity selectivity
Resolution and precision
Synthetic building block
α,α-Disubstituted scaffold
Coupling reactivity and purity
Regioisomer verification
Structural characterization data
NMR and HPLC identity testing
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